molecular formula C10H9NO3 B2779152 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one CAS No. 1824737-80-5

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

Cat. No.: B2779152
CAS No.: 1824737-80-5
M. Wt: 191.186
InChI Key: SIMROBSLLNQNLZ-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and allows for the production of substituted isoquinolinones under mild conditions.

Industrial Production Methods: Industrial production of isoquinolinones, including this compound, often employs metal-free conditions using hypervalent iodine reagents like PIDA (phenyliodine diacetate). This approach is advantageous due to its broad substrate scope, atom economy, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinolinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinolinones.

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition is crucial in controlling the growth of cancer cells.

Comparison with Similar Compounds

  • 2-Aryl-8-hydroxy-isoquinolin-1-one
  • 2-Aryl-8-methoxy-isoquinolin-1-one

Comparison: 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher selectivity and potency as an EGFR inhibitor . This makes it a valuable compound in medicinal chemistry for developing targeted cancer therapies.

Properties

IUPAC Name

8-hydroxy-6-methoxy-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMROBSLLNQNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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